(3r)-3-(Fluoromethyl)-7-(Thiomorpholin-4-Ylsulfonyl)-1,2,3,4-Tetrahydroisoquinoline
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Overview
Description
(3R)-3-(FLUOROMETHYL)-7-(THIOMORPHOLIN-4-YLSULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a small organic molecule belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a fluoromethyl group and a thiomorpholine-4-ylsulfonyl group attached to a tetrahydroisoquinoline backbone
Preparation Methods
The synthesis of (3R)-3-(FLUOROMETHYL)-7-(THIOMORPHOLIN-4-YLSULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves several steps. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the fluoromethyl group: This step typically involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group.
Attachment of the thiomorpholine-4-ylsulfonyl group: This can be done through a nucleophilic substitution reaction, where the thiomorpholine-4-ylsulfonyl group is introduced using a suitable sulfonyl chloride derivative.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(3R)-3-(FLUOROMETHYL)-7-(THIOMORPHOLIN-4-YLSULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which can reduce the sulfonyl group to a thiol group.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3R)-3-(FLUOROMETHYL)-7-(THIOMORPHOLIN-4-YLSULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for interactions with various biological targets.
Chemical Biology: The compound can be used as a chemical probe to study the function of specific proteins or pathways in cells.
Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (3R)-3-(FLUOROMETHYL)-7-(THIOMORPHOLIN-4-YLSULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of phenylethanolamine N-methyltransferase by binding to the active site of the enzyme and preventing the conversion of norepinephrine to epinephrine . This inhibition can lead to changes in the levels of catecholamines in the body, which can have various physiological effects.
Comparison with Similar Compounds
(3R)-3-(FLUOROMETHYL)-7-(THIOMORPHOLIN-4-YLSULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE can be compared with other similar compounds, such as:
(3R)-3-(METHYLMETHYL)-7-(THIOMORPHOLIN-4-YLSULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: This compound has a similar structure but lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
(3R)-3-(FLUOROMETHYL)-7-(MORPHOLIN-4-YLSULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: This compound has a morpholine group instead of a thiomorpholine group, which can influence its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19FN2O2S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[[(3R)-3-(fluoromethyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]sulfonyl]thiomorpholine |
InChI |
InChI=1S/C14H19FN2O2S2/c15-9-13-7-11-1-2-14(8-12(11)10-16-13)21(18,19)17-3-5-20-6-4-17/h1-2,8,13,16H,3-7,9-10H2/t13-/m1/s1 |
InChI Key |
SBUKSNPHYWXCDG-CYBMUJFWSA-N |
Isomeric SMILES |
C1CSCCN1S(=O)(=O)C2=CC3=C(C[C@@H](NC3)CF)C=C2 |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC3=C(CC(NC3)CF)C=C2 |
Origin of Product |
United States |
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